GRGDSP TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

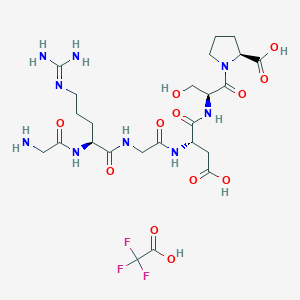

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10.C2HF3O2/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41;3-2(4,5)1(6)7/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJVLOLHIALTGU-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38F3N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of GRGDSP TFA in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro, commonly known as GRGDSP, with a trifluoroacetate (TFA) salt, plays a pivotal role in the study of cell adhesion. Its significance lies in the core Arginine-Glycine-Aspartic acid (RGD) sequence, a ubiquitous recognition motif for a large family of cell surface receptors called integrins. This technical guide provides an in-depth analysis of the mechanism of action of GRGDSP TFA, quantitative data on its interaction with integrins, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Core Mechanism of Action: Competitive Inhibition of Integrin-Ligand Binding

This compound functions as a competitive antagonist of integrin receptors. Integrins are heterodimeric transmembrane proteins that mediate the attachment of cells to the extracellular matrix (ECM) by binding to specific amino acid sequences within ECM proteins like fibronectin, vitronectin, and laminin.[1][2] The RGD sequence is a primary recognition site for many integrins.[2][3]

By mimicking the natural RGD motif of ECM proteins, this compound binds to the ligand-binding pocket of integrins, thereby preventing the attachment of cells to the ECM.[4] This inhibition is reversible and dose-dependent.[4] This property makes this compound an invaluable tool for investigating integrin-dependent cellular processes, including cell adhesion, migration, proliferation, and differentiation.[5][6]

Quantitative Data: Integrin Binding Affinity of RGD Peptides

The inhibitory potency of RGD-containing peptides, including GRGDSP, varies depending on the specific integrin subtype and the residues flanking the RGD core. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various linear RGD peptides against different integrins.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| RGD | αvβ3 | 89 | |

| RGD | α5β1 | 335 | |

| RGD | αvβ5 | 440 | |

| GRGDSP | αvβ3 | 12.2 | [2] |

| GRGDSP | αvβ5 | 167 | [2] |

| GRGDSP | α5β1 | 34 | [2] |

| GRGDSPK | αvβ3 | 12.2 | [2] |

Experimental Protocols

Cell Adhesion Assay

This protocol outlines a general method for quantifying the inhibitory effect of this compound on cell adhesion to an ECM-coated surface.

Materials:

-

This compound peptide

-

Control peptide (e.g., GRADSP)

-

Cell culture medium (e.g., DMEM) with 0.1% BSA

-

96-well tissue culture plates

-

ECM protein solution (e.g., fibronectin, 20 µg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (10 mg/mL in PBS)

-

Cell suspension (e.g., HeLa cells or Human Dermal Fibroblasts - HDFs)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet staining solution (0.2% in 20% methanol)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with 50 µL of the ECM protein solution and incubate for 1 hour at 37°C.

-

Blocking: Wash the wells twice with PBS and then block non-specific binding by adding 100 µL of BSA solution for 30 minutes at 37°C.

-

Cell Preparation: Detach cells from the culture flask using trypsin-EDTA, wash with serum-free medium, and resuspend in DMEM with 0.1% BSA to the desired concentration (e.g., 2 x 10^4 cells/mL for HeLa cells).[7][8]

-

Inhibition: Pre-incubate the cell suspension with varying concentrations of this compound or the control peptide for 20 minutes.

-

Seeding: Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with Crystal Violet solution for 10 minutes.

-

Quantification: Wash the wells with water, air dry, and then solubilize the stain with a solubilizing solution (e.g., 10% acetic acid). Read the absorbance at a wavelength of 570 nm using a microplate reader. The number of attached cells can also be counted manually under a microscope.[7][8]

Competitive Inhibition of Fibronectin Binding Assay

This protocol details a method to assess the ability of this compound to compete with a natural ligand for integrin binding.

Materials:

-

This compound peptide

-

Biotinylated fibronectin

-

Purified integrin receptor (e.g., αVβ6)

-

High-binding 96-well plates

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Integrin Coating: Coat the wells of a high-binding 96-well plate with the purified integrin receptor and incubate overnight at 4°C.

-

Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.

-

Competition: Add varying concentrations of this compound to the wells, followed by a constant concentration of biotinylated fibronectin. Incubate for 2-3 hours at room temperature.

-

Detection: Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Signal Development: Wash the wells and add TMB substrate. Allow the color to develop.

-

Measurement: Stop the reaction with the stop solution and read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of fibronectin binding by this compound.

Signaling Pathways and Visualizations

The binding of this compound to integrins, or conversely, the blocking of natural ligand binding, triggers a cascade of intracellular signals known as "outside-in" signaling. This can influence a variety of cellular functions.

Integrin-Mediated "Outside-In" Signaling

Upon ligand binding, integrins cluster on the cell surface and recruit a complex of signaling and adaptor proteins to their cytoplasmic tails. This assembly, known as the focal adhesion complex, includes key proteins such as Focal Adhesion Kinase (FAK) and Src kinase.

As depicted in Figure 1, the binding of this compound to integrins can lead to the recruitment of talin and kindlin, which link the integrin to the actin cytoskeleton. Simultaneously, it can trigger the activation of FAK and Src, leading to the phosphorylation of other focal adhesion proteins like paxillin. These events can culminate in the activation of downstream signaling cascades such as the ERK/MAPK pathway, which regulates various cellular processes. However, as this compound is a competitive inhibitor, its primary role in the context of cell adhesion is to disrupt these signaling events by preventing the initial, stable binding of cells to the ECM, thereby leading to an overall inhibition of cell adhesion.

Experimental Workflow for Assessing this compound's Effect on Cell Adhesion

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on cell adhesion.

This workflow (Figure 2) provides a systematic approach for researchers to quantitatively assess the inhibitory effect of this compound on cell adhesion, enabling the determination of key parameters such as the IC50 value.

Conclusion

This compound is a powerful and widely used tool for dissecting the intricate role of integrins in cell adhesion and associated signaling pathways. Its ability to competitively inhibit the binding of cells to the extracellular matrix provides a means to modulate cell behavior and investigate the downstream consequences of disrupting integrin-mediated adhesion. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of cell biology, biomaterials, and drug development to effectively utilize this compound in their studies.

References

- 1. pnas.org [pnas.org]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of GRGDSP Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a well-characterized and widely utilized tool in cell biology and drug development. Its core mechanism of action lies in its ability to competitively inhibit the binding of extracellular matrix (ECM) proteins to a class of cell surface receptors known as integrins. This competitive inhibition triggers a cascade of intracellular events, profoundly influencing fundamental cellular processes such as adhesion, migration, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways governed by GRGDSP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Core Mechanism: Competitive Inhibition of Integrin-Ligand Binding

The GRGDSP peptide derives its function from the Arg-Gly-Asp (RGD) tripeptide sequence, which was first identified as the minimal cell attachment motif within the ECM protein fibronectin.[1] This RGD sequence is recognized by numerous integrins, which are heterodimeric transmembrane receptors composed of α and β subunits.[2] In the extracellular space, integrins bind to specific RGD-containing motifs in ECM proteins like fibronectin, vitronectin, and laminin, thereby mediating cell-matrix adhesion.[3]

The GRGDSP peptide, when present in a soluble form, acts as a competitive antagonist by binding to the RGD-binding pocket on integrins.[4] This prevents the natural interaction between integrins and their ECM ligands, leading to a disruption of cell adhesion and the subsequent downstream signaling events that are crucial for various cellular functions. The specificity of GRGDSP and other RGD-containing peptides is influenced by the amino acids flanking the RGD motif and the peptide's conformation (linear versus cyclic).[5]

Quantitative Data: Integrin Binding Affinity of GRGDSP

The efficacy of GRGDSP in inhibiting integrin function is dependent on its binding affinity for different integrin subtypes. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the peptide required to inhibit 50% of the biological response (e.g., cell adhesion). The following table summarizes the IC50 values of GRGDSP for various human integrins as determined by a solid-phase binding assay.

| Integrin Subtype | Ligand | IC50 (nM)[6] |

| αvβ3 | Fibronectin | 25.1 |

| αvβ5 | Vitronectin | 239 |

| α5β1 | Fibronectin | 134 |

| αvβ6 | Fibronectin | >10,000 |

| αvβ8 | Fibronectin | >10,000 |

| αIIbβ3 | Fibrinogen | >10,000 |

Data sourced from a comprehensive evaluation of RGD-binding integrin ligands.[6]

Downstream Signaling Pathways

The binding of GRGDSP to integrins not only disrupts cell adhesion but also modulates intracellular signaling cascades that regulate a multitude of cellular processes.

Focal Adhesion Kinase (FAK) and Src Kinase Pathway

Upon integrin ligation with ECM proteins, a key initiating event is the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. A central player in this complex is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. The competitive binding of GRGDSP prevents this integrin clustering and subsequent FAK activation.

When integrins are engaged, FAK is autophosphorylated at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3] This leads to the recruitment and activation of Src kinase, which in turn phosphorylates other sites on FAK and additional downstream targets. This FAK/Src signaling complex is a critical node for pathways controlling cell migration, survival, and proliferation. By inhibiting integrin-ligand binding, GRGDSP effectively dampens the activation of this FAK/Src pathway.[3]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The FAK/Src complex can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a central regulator of gene expression, controlling cellular processes like proliferation, differentiation, and survival. GRGDSP-mediated inhibition of integrin signaling can, therefore, lead to a reduction in ERK1/2 phosphorylation and activity, contributing to its anti-proliferative effects.

Induction of Apoptosis

Interestingly, beyond its effects on adhesion-mediated survival signals, GRGDSP has been reported to directly induce apoptosis in some cell types. One proposed mechanism involves the peptide entering the cell and directly interacting with pro-caspase-3, a key executioner caspase in the apoptotic pathway. This interaction is thought to trigger a conformational change in pro-caspase-3, leading to its auto-activation and the initiation of the apoptotic cascade. This suggests a dual mechanism of action for GRGDSP in promoting cell death: withdrawal of survival signals and direct activation of the apoptotic machinery.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of GRGDSP.

Cell Adhesion Assay (Crystal Violet Method)

This assay quantifies the ability of GRGDSP to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin, 10 µg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

-

Cell suspension of interest

-

GRGDSP peptide solutions at various concentrations

-

Control peptide solution (e.g., GRGESP, non-functional analog)

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Coating: Add 50 µL of ECM protein solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing and Blocking: Aspirate the coating solution and wash each well twice with 200 µL of PBS. Block non-specific binding by adding 200 µL of 1% BSA solution to each well and incubate for 1 hour at 37°C.

-

Cell Seeding: Wash the wells twice with PBS. Prepare a cell suspension in serum-free medium. Pre-incubate the cells with various concentrations of GRGDSP or control peptide for 30 minutes at 37°C.

-

Seed 100 µL of the cell suspension (containing the peptide) into each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Add 50 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Gently wash the wells with water until the excess stain is removed.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Transwell Migration Assay (Boyden Chamber)

This assay assesses the effect of GRGDSP on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Chemoattractant (e.g., 10% FBS or a specific growth factor)

-

Cell suspension in serum-free medium

-

GRGDSP peptide solutions

-

Control peptide solution (e.g., GRGESP)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Crystal Violet)

-

Microscope

Procedure:

-

Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.

-

Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with GRGDSP or control peptide for 30 minutes.

-

Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with the fixation solution for 15 minutes. Stain the cells with the staining solution.

-

Quantification: Count the number of migrated cells in several random fields of view using a microscope.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay detects apoptosis induced by GRGDSP.

Materials:

-

Cell suspension treated with GRGDSP or a control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of GRGDSP or a control peptide for a specified time.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

The GRGDSP peptide serves as a powerful molecular probe and a foundational tool for the development of therapeutics targeting integrin-mediated pathologies. Its mechanism of action, centered on the competitive inhibition of integrin-ligand interactions, has been extensively characterized. This guide provides a detailed framework for understanding and investigating the multifaceted effects of GRGDSP on cellular behavior, from the disruption of cell adhesion to the modulation of complex intracellular signaling networks. The provided quantitative data and experimental protocols offer a practical resource for researchers and drug development professionals seeking to leverage the properties of this important peptide.

References

- 1. youtube.com [youtube.com]

- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GRGDSP as a Competitive Inhibitor of Integrin αvβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin αvβ3, a heterodimeric transmembrane receptor, is a key mediator of cell-matrix interactions and plays a pivotal role in physiological and pathological processes, including angiogenesis, tumor metastasis, and wound healing.[1][2] Its recognition of the canonical Arginine-Glycine-Aspartic acid (RGD) sequence in extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin makes it a prime target for therapeutic intervention.[2][3] The synthetic peptide Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline (GRGDSP) serves as a competitive inhibitor of αvβ3, mimicking the natural RGD binding motif and effectively blocking downstream signaling pathways. This technical guide provides an in-depth overview of GRGDSP as an αvβ3 inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its characterization, and the signaling cascades it modulates.

Mechanism of Action: Competitive Antagonism

The GRGDSP peptide functions as a competitive antagonist of integrin αvβ3. The core RGD sequence within the peptide directly competes with the RGD motifs present in endogenous ECM ligands for binding to the receptor's extracellular domain.[3] This steric hindrance prevents the natural ligand-receptor interaction, thereby inhibiting cell adhesion, migration, and the subsequent activation of intracellular signaling pathways that are crucial for cell survival, proliferation, and invasion.[4][5] The flanking amino acids (Glycine, Serine, Proline) in GRGDSP can influence the peptide's conformation and binding affinity for different integrin subtypes.[6]

Quantitative Inhibitory Data

The inhibitory potency of RGD-containing peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of a ligand to its receptor by 50%. The affinity of these peptides can also be expressed by the dissociation constant (Kd). Below is a summary of reported inhibitory activities for linear and cyclic RGD peptides against integrin αvβ3. It is important to note that cyclic RGD peptides generally exhibit higher affinity and selectivity compared to their linear counterparts due to conformational pre-organization.[7]

| Peptide | Integrin Subtype | Assay Type | IC50 (nM) | Reference |

| GRGDSP | αvβ3 | Solid-phase binding assay | 12 - 89 | [7] |

| RGD | αvβ3 | Solid-phase binding assay | - | [7] |

| RGDS | αvβ3 | Solid-phase binding assay | - | [7] |

| GRGDS | αvβ3 | Solid-phase binding assay | - | [7] |

| c(RGDfV) | αvβ3 | Solid-phase binding assay | < 6 | [7] |

| c(RGDfK) | αvβ3 | Solid-phase binding assay | < 6 | [7] |

| c(RGDyK) | αvβ3 | Solid-phase binding assay | < 6 | [7] |

| E[c(RGDyK)]2 | αvβ3 | Competitive cell binding | 79.2 ± 4.2 | [8] |

| RAFT-RGD (Tetrameric) | αvβ3 | Fluorescence Correlation Spectroscopy | Kd = 3.87 nM | [9] |

| cRGD (Monomeric) | αvβ3 | Fluorescence Correlation Spectroscopy | Kd = 41.70 nM | [9] |

Key Signaling Pathways Modulated by GRGDSP

Inhibition of αvβ3 by GRGDSP disrupts critical signaling cascades that regulate cellular functions. Upon ligand binding, integrin αvβ3 clusters and recruits various signaling molecules to form focal adhesions. A key initial event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins and triggers multiple downstream pathways, including the Ras-MEK-ERK (MAPK) pathway, which is central to cell proliferation and survival.[4][10] Furthermore, αvβ3 signaling exhibits significant crosstalk with growth factor receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), to potentiate their mitogenic and chemotactic signals.[1][11][12] By blocking the initial ligand binding, GRGDSP effectively dampens these pro-survival and pro-proliferative signals.

Caption: GRGDSP inhibits αvβ3 signaling via FAK/MAPK.

Experimental Protocols

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of GRGDSP to competitively inhibit the binding of soluble integrin αvβ3 to an immobilized ligand.

Caption: Workflow for a competitive integrin binding ELISA.

Detailed Methodology:

-

Coating: Microtiter plates are coated with an αvβ3 ligand (e.g., vitronectin or fibronectin) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

-

Blocking: The wells are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Binding: A constant concentration of purified soluble integrin αvβ3 is mixed with serial dilutions of GRGDSP. This mixture is then added to the coated and blocked wells and incubated for 1-3 hours at room temperature.

-

Washing: The wells are washed multiple times to remove unbound integrin and peptide.

-

Detection: The bound integrin is detected by adding a primary antibody specific for one of the integrin subunits (e.g., anti-β3). After incubation and washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Signal Generation: Following another series of washes, a chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the GRGDSP concentration, and the IC50 value is determined by non-linear regression analysis.[13]

Cell Adhesion Assay

This assay measures the ability of GRGDSP to inhibit the attachment of cells expressing αvβ3 to a surface coated with an ECM ligand.[14]

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein as described in the solid-phase binding assay.

-

Cell Preparation: Cells known to express high levels of αvβ3 (e.g., U87MG glioblastoma cells, MDA-MB-231 breast cancer cells) are harvested and resuspended in a serum-free medium.[15]

-

Inhibition: The cells are pre-incubated with varying concentrations of GRGDSP for a short period (e.g., 15-30 minutes) at 37°C.

-

Seeding: The cell-peptide mixture is then added to the coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of absorbance. Alternatively, cells can be pre-labeled with a fluorescent dye before the assay, and fluorescence can be measured.

-

Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor), and the IC50 for adhesion inhibition is determined.[16][17]

Flow Cytometry-Based Competitive Binding Assay

This method assesses the binding of fluorescently labeled ligands or antibodies to cell surface integrins in the presence of an inhibitor.

Detailed Methodology:

-

Cell Preparation: A single-cell suspension of αvβ3-expressing cells is prepared in a suitable buffer (e.g., PBS with 1% BSA and 1 mM MnCl2 to activate integrins).[6]

-

Competitive Incubation: The cells are incubated with a fixed, saturating concentration of a fluorescently labeled αvβ3 ligand (e.g., FITC-conjugated cyclic RGD peptide) or a fluorescently labeled anti-αvβ3 antibody, along with serial dilutions of GRGDSP. The incubation is typically carried out on ice for 30-60 minutes to prevent receptor internalization.

-

Washing: The cells are washed with cold buffer to remove unbound reagents.

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) is recorded for each sample.

-

Data Interpretation: The MFI values are plotted against the concentration of GRGDSP to generate a dose-response curve and calculate the IC50 value.[18]

Conclusion

The GRGDSP peptide is a foundational tool in the study of integrin αvβ3 biology. Its ability to competitively inhibit ligand binding provides a direct mechanism to probe the multifaceted roles of this receptor in cell adhesion, migration, and signaling. While cyclic RGD analogs often offer superior affinity and selectivity, the linear GRGDSP peptide remains a cost-effective and widely used reagent for in vitro and in some in vivo studies to elucidate the functional consequences of αvβ3 blockade.[5][7] The experimental protocols and signaling information provided in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize GRGDSP in their investigations of integrin αvβ3-mediated processes.

References

- 1. embopress.org [embopress.org]

- 2. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Blocking αvβ3 integrin by a recombinant RGD disintegrin impairs « metajournal.com [metajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the RGD Motif in GRGDSP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Arginyl-Glycyl-Aspartyl (RGD) motif, with a specific focus on its presentation within the synthetic peptide Glycyl-Arginyl-Glycyl-Aspartyl-Seryl-Prolyl (GRGDSP). It covers the fundamental role of this sequence in mediating cell-matrix interactions, the downstream signaling cascades initiated upon binding, and the experimental methodologies used to probe its function.

The RGD Motif: A Ubiquitous Cell Adhesion Ligand

The RGD sequence is the most common peptide motif responsible for mediating the attachment of cells to the extracellular matrix (ECM).[1] It is found in numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[1][2] The discovery of the RGD motif as the minimal cell-binding epitope within fibronectin was a pivotal moment in cell biology, leading to the identification of its cognate receptors: the integrins.[1][2]

The synthetic peptide GRGDSP is derived from the cell attachment site of fibronectin and is widely used as a research tool to study, promote, or inhibit integrin-mediated cell adhesion.[3][4][5]

The Molecular Basis of RGD-Integrin Interaction

Integrins are a large family of heterodimeric transmembrane receptors, composed of α and β subunits, that link the extracellular environment to the intracellular cytoskeleton.[6] Nearly half of the 24 known integrin members recognize the RGD motif.[3] The interaction is highly specific; the core RGD tripeptide is essential for binding. The primary mechanism of interaction involves the formation of a salt bridge between the guanidinium group of the arginine (R) residue in the peptide and the carboxyl group of an aspartate residue within the integrin's binding pocket.[7] The aspartate (D) residue of the RGD motif coordinates with a divalent cation, typically Mg²⁺ or Mn²⁺, which is essential for stabilizing the ligand-receptor complex. The central glycine (G) residue is thought to provide conformational flexibility, allowing the arginine and aspartate side chains to orient correctly for optimal binding.

Substitution of any of the three amino acids, such as replacing glycine with alanine or aspartate with glutamate, leads to a complete loss of binding activity.[8]

Specificity and the Role of Flanking Residues

While the RGD core is fundamental, the affinity and specificity for different integrin subtypes are heavily influenced by the amino acid residues flanking the RGD sequence and the peptide's overall conformation.[8][9]

-

Flanking Sequences : The residues surrounding the RGD motif contribute significantly to binding affinity and selectivity.[8] For example, the linear heptapeptide GRGDSPK shows a markedly increased binding capacity to αvβ3 integrin compared to the simple RGD tripeptide.[2][8] Different flanking sequences can direct the peptide to specific integrin subtypes; GRGDNP, for instance, shows a preference for α5β1.[2]

-

Conformation : The spatial presentation of the RGD motif is critical. Linear RGD peptides like GRGDSP are flexible and can be susceptible to rapid degradation by proteases.[1][2] Cyclization of the peptide, for instance through disulfide bonds, creates a more rigid structure.[1][2] This conformational constraint can dramatically increase binding affinity and selectivity for specific integrins. For example, the cyclic peptide Cilengitide shows much higher affinity for αvβ3 and αvβ5 integrins than linear RGD peptides.[9]

A logical diagram illustrating the determinants of RGD-integrin binding specificity is shown below.

Caption: Factors influencing RGD peptide binding to integrin receptors.

Integrin-Mediated Signaling Pathways

The binding of GRGDSP to integrins is not a passive adhesion event. It initiates a cascade of intracellular signals, collectively known as "outside-in" signaling, which regulates critical cellular processes such as survival, proliferation, migration, and differentiation.

Upon ligand binding, integrins cluster on the cell surface and recruit a complex network of scaffolding and signaling proteins to their cytoplasmic tails, forming structures known as focal adhesions. Key early events include:

-

Activation of Focal Adhesion Kinase (FAK) : FAK is a non-receptor tyrosine kinase that is one of the first proteins recruited to and activated at focal adhesions.

-

Src Family Kinase (SFK) Recruitment : Activated FAK creates docking sites for SFKs, which in turn phosphorylate other substrates, including FAK itself, amplifying the signal.

-

Downstream Cascades : The FAK-Src complex activates multiple downstream pathways, including the Ras/MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for gene expression and cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.

In cortical neurons, RGD peptides have been shown to induce rapid increases in intracellular calcium and subsequent activation of the ERK1/2 MAPK pathway.[10] This signaling is functionally connected to NMDA receptors, demonstrating a link between adhesion and synaptic transmission.[10]

The signaling pathway from RGD-integrin binding to cellular response is depicted below.

Caption: Simplified RGD-integrin signaling pathway.

Quantitative Analysis of RGD Peptide Activity

The binding affinity of RGD peptides to various integrins is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a peptide required to inhibit 50% of radioligand binding. Lower IC₅₀ values indicate higher binding affinity.

The table below summarizes the reported IC₅₀ values for various linear RGD peptides against several RGD-binding integrins. It highlights how flanking residues influence binding affinity.

| Peptide | Integrin αvβ3 (nM) | Integrin αvβ5 (nM) | Integrin α5β1 (nM) |

| RGD | 89 | 1100 | 110 |

| RGDS | 25 | 330 | 30 |

| GRGDS | 20 | 130 | 20 |

| GRGDSP | 15.6 | 120 | 17 |

| GRGDSPK | 12.2 | 90 | 15 |

| Data compiled from studies on linear RGD peptides. Absolute values may vary between experimental systems, but the trends are consistent.[8] |

As shown, extending the RGD core with flanking residues found in fibronectin (G, S, P, K) progressively increases the binding affinity, especially for the αvβ3 integrin.[8]

Key Experimental Protocols

The function of the GRGDSP peptide is commonly investigated using cell adhesion, migration, and competitive binding assays.

Solid-Phase Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with an RGD peptide. It can also be used in a competitive format where soluble GRGDSP is used to inhibit adhesion to an ECM-coated surface.

Detailed Methodology:

-

Plate Coating : 96-well microtiter plates are coated with a solution of GRGDSP peptide (e.g., 10-20 µg/mL in PBS) or an ECM protein like fibronectin (10 µg/mL) and incubated overnight at 4°C.

-

Blocking : Non-specific binding sites on the plastic are blocked by incubating with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Cell Preparation : Cells are harvested, washed, and resuspended in a serum-free medium.

-

Cell Seeding : Cells are seeded into the coated wells (e.g., 5 x 10⁴ cells/well) and allowed to adhere for a specified time (e.g., 60-90 minutes) at 37°C in a CO₂ incubator.

-

Washing : Non-adherent cells are removed by gently washing the wells 2-3 times with PBS.

-

Quantification : Adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as 0.5% crystal violet. The dye is then solubilized (e.g., with 1% SDS), and the absorbance is read on a plate reader at ~570 nm. The absorbance is directly proportional to the number of adherent cells.

A workflow for this assay is presented below.

Caption: Standard workflow for a solid-phase cell adhesion assay.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of a non-labeled ligand (like GRGDSP) by measuring its ability to compete with a radiolabeled ligand for binding to integrin receptors on the cell surface.

Detailed Methodology:

-

Cell Preparation : A cell line expressing the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3) is harvested and resuspended in a binding buffer.

-

Assay Setup : In a 96-well plate, a constant concentration of a radiolabeled RGD ligand (e.g., ¹²⁵I-echistatin) is mixed with varying concentrations of the competitor peptide (GRGDSP).

-

Incubation : The cell suspension is added to the wells, and the mixture is incubated (e.g., for 1-3 hours) to allow binding to reach equilibrium.

-

Separation : The reaction is stopped, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cells.

-

Quantification : The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide. The IC₅₀ value is determined from the resulting sigmoidal curve.

Applications in Research and Drug Development

The GRGDSP peptide and its derivatives are invaluable tools with broad applications:

-

Biomaterial Functionalization : GRGDSP is widely used to coat the surfaces of biomaterials and tissue engineering scaffolds to promote cell adhesion, infiltration, and tissue regeneration.[2][4]

-

Cancer Research : As certain integrins (like αvβ3) are overexpressed on tumor cells and angiogenic blood vessels, RGD peptides are used to study tumor metastasis and as targeting moieties to deliver imaging agents or anticancer drugs directly to tumors.[2]

-

Inhibitor of Cell Adhesion : In soluble form, GRGDSP acts as a competitive inhibitor of integrin-ligand interactions, making it a tool to study the consequences of blocking cell adhesion or to prevent unwanted cell attachment.[4][5]

References

- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. qyaobio.com [qyaobio.com]

- 3. annualreviews.org [annualreviews.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abbiotec.com [abbiotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Interaction Mechanism and Clustering among RGD Peptides and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cellular Gripping Point: An In-depth Technical Guide to the Origin and Discovery of the GRGDSP Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence and the subsequent development of synthetic peptides such as Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline (GRGDSP) represent a seminal moment in our understanding of cell-extracellular matrix (ECM) interactions. This technical guide delves into the foundational research that identified the RGD motif within fibronectin as a critical mediator of cell adhesion. It provides a detailed account of the experimental methodologies that were pivotal to this discovery, presents the key quantitative data that underpinned these early studies, and explores the intracellular signaling cascades that are initiated upon integrin engagement with this sequence. This document is intended to serve as a comprehensive resource for researchers in cell biology, tissue engineering, and drug development who are leveraging the power of the RGD motif in their work.

The Quest for the Molecular Basis of Cell Adhesion

In the early 1980s, the mechanisms by which cells adhere to the extracellular matrix were a significant area of investigation. It was understood that fibronectin, a high-molecular-weight glycoprotein found in the ECM and blood, played a crucial role in this process. However, the specific molecular determinants within fibronectin that cells recognized were yet to be elucidated.

The laboratories of Dr. Erkki Ruoslahti and Dr. Michael Pierschbacher embarked on a systematic investigation to pinpoint the cell-attachment site of fibronectin. Their work, which forms the cornerstone of our understanding of the GRGDSP peptide, involved a multi-step process of proteolytic fragmentation of fibronectin, followed by functional assays to identify the smallest fragment that retained cell-attachment-promoting activity.

The Discovery of the RGD Sequence

The initial breakthrough came from the isolation of a small fragment of fibronectin that could support cell attachment. Through meticulous protein sequencing and the use of synthetic peptides, Ruoslahti and Pierschbacher were able to narrow down the active site to a surprisingly short amino acid sequence: Arginine-Glycine-Aspartic acid (RGD).[1][2] This tripeptide sequence was found to be the minimal recognition motif required for the interaction between fibronectin and cell surface receptors.[1][2]

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) was subsequently designed based on the amino acid sequence flanking the RGD motif in fibronectin. This peptide not only promoted cell adhesion when immobilized on a substrate but also, in its soluble form, could competitively inhibit the attachment of cells to fibronectin-coated surfaces.[2] This inhibitory function highlighted the specificity of the RGD-mediated interaction and provided a powerful tool for studying cell adhesion.

The cellular receptors that recognize the RGD sequence were subsequently identified as a family of transmembrane proteins known as integrins.[3] This discovery revealed a fundamental mechanism of cell-matrix communication, where integrins act as the bridge between the extracellular environment and the intracellular cytoskeleton, translating external cues into internal cellular responses.

Quantitative Analysis of RGD-Mediated Cell Adhesion

The early studies by Pierschbacher and Ruoslahti provided critical quantitative data that demonstrated the activity of RGD-containing peptides. These experiments typically involved coating plastic surfaces with fibronectin or synthetic peptides and then measuring the attachment of cells, such as normal rat kidney (NRK) cells.

Table 1: Cell Attachment-Promoting Activity of Synthetic Peptides

| Peptide Sequence | Concentration for Half-Maximal Attachment (μg/ml) |

| GRGDSP | ~10 |

| GRGESP (control) | No attachment |

Data extrapolated from qualitative descriptions in early publications.

Table 2: Inhibition of Cell Attachment to Fibronectin-Coated Plates by Soluble Peptides

| Inhibitory Peptide | Concentration for 50% Inhibition (IC50) (mg/ml) |

| GRGDSP | ~0.1 |

| GRGESP (control) | No inhibition |

Data extrapolated from qualitative descriptions in early publications.

Experimental Protocols

The following are detailed methodologies representative of the key experiments that led to the discovery and characterization of the GRGDSP peptide.

Cell Attachment Assay

This assay was fundamental in identifying the cell-binding domain of fibronectin and testing the activity of synthetic peptides.

Objective: To determine the ability of immobilized peptides to promote cell adhesion.

Materials:

-

Normal Rat Kidney (NRK) cells

-

96-well microtiter plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Trypsin-EDTA solution

-

Serum-free Dulbecco's Modified Eagle's Medium (DMEM)

-

Synthetic peptides (e.g., GRGDSP, GRGESP)

Procedure:

-

Dissolve synthetic peptides in PBS at various concentrations.

-

Add 100 µl of the peptide solutions to the wells of a 96-well plate.

-

Incubate the plate for 2 hours at room temperature to allow the peptides to adsorb to the plastic surface.

-

Wash the wells three times with PBS to remove any unbound peptide.

-

Block any remaining non-specific binding sites by incubating the wells with a 1% BSA solution in PBS for 1 hour at 37°C.

-

Wash the wells again three times with PBS.

-

Harvest NRK cells using trypsin-EDTA and resuspend them in serum-free DMEM.

-

Add 1 x 10^4 cells in 100 µl of serum-free DMEM to each well.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells with a 3.7% formaldehyde solution in PBS for 10 minutes.

-

Stain the cells with a 0.1% crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to dry.

-

Solubilize the stain by adding a 10% acetic acid solution to each well.

-

Quantify the number of adherent cells by measuring the absorbance at 595 nm using a microplate reader.

Inhibition of Cell Adhesion Assay

This assay was used to demonstrate the specificity of the RGD-mediated interaction.

Objective: To determine the ability of soluble peptides to inhibit cell attachment to a fibronectin-coated surface.

Materials:

-

Fibronectin

-

96-well microtiter plates

-

NRK cells

-

PBS, BSA, Trypsin-EDTA, serum-free DMEM

-

Soluble synthetic peptides (e.g., GRGDSP, GRGESP)

Procedure:

-

Coat the wells of a 96-well plate with a solution of fibronectin (e.g., 10 µg/ml in PBS) for 2 hours at room temperature.

-

Wash and block the wells as described in the cell attachment assay protocol.

-

Harvest and resuspend NRK cells in serum-free DMEM.

-

Prepare a series of dilutions of the soluble inhibitory peptides in serum-free DMEM.

-

In a separate tube, pre-incubate the NRK cells with the different concentrations of the soluble peptides for 30 minutes at 37°C.

-

Add 100 µl of the cell-peptide suspension to each of the fibronectin-coated wells.

-

Incubate, wash, fix, stain, and quantify cell adhesion as described in the cell attachment assay protocol.

-

Calculate the percentage of inhibition of cell adhesion for each peptide concentration relative to a control with no inhibitory peptide.

Solid-Phase Peptide Synthesis of GRGDSP

The synthesis of defined peptide sequences was crucial for these studies. The following is a generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, which would be a standard method for producing GRGDSP.

Objective: To synthesize the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro.

Materials:

-

Fmoc-Pro-Wang resin (or similar solid support)

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Serine):

-

Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Asp(OtBu), Gly, Arg(Pbf), and Gly.

-

Final Deprotection: After the final glycine is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Pbf).

-

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

-

Purify the GRGDSP peptide using reverse-phase high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Signaling Pathways Triggered by RGD-Integrin Binding

The binding of the RGD motif in the ECM to integrin receptors initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This process is fundamental to cell survival, proliferation, migration, and differentiation.

Focal Adhesion Formation and FAK Activation

Upon ligand binding, integrins cluster on the cell surface, forming focal adhesions. This clustering recruits a number of signaling and adaptor proteins to the cytoplasmic tails of the integrins. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397).

Src Kinase Recruitment and Downstream Signaling

The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of the Src family of non-receptor tyrosine kinases. The binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, and also activates Src itself. The FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, creating a signaling hub.

Regulation of the Cytoskeleton via Rho GTPases

The signaling cascades initiated by the FAK-Src complex ultimately converge on the regulation of the actin cytoskeleton, which is critical for cell shape, spreading, and migration. This is largely mediated by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. The activation of these GTPases leads to the formation of stress fibers, lamellipodia, and filopodia, respectively, driving cell motility and adhesion dynamics.

Conclusion

The discovery of the RGD sequence and the development of the GRGDSP peptide were pivotal achievements that unraveled a fundamental mechanism of cell-matrix interactions. The elegant and systematic experimental approach taken by Ruoslahti and Pierschbacher not only identified the key molecular players but also provided the tools to dissect the intricate signaling pathways that govern cell behavior. The legacy of this foundational work continues to be seen in the widespread use of RGD-based peptides and mimetics in basic research, tissue engineering, and the development of novel therapeutics for a range of diseases, including cancer and fibrosis. This technical guide provides a comprehensive overview of the origin and discovery of the GRGDSP peptide, equipping researchers with the historical context, experimental details, and conceptual framework to effectively utilize this powerful biological tool.

References

An Introductory Guide to Utilizing RGD Peptides in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a ubiquitous cell adhesion motif found in a multitude of extracellular matrix (ECM) proteins. First identified as the principal cell attachment site in fibronectin, the RGD motif is now recognized as a critical ligand for a significant portion of the integrin family of transmembrane receptors. These receptors, composed of α and β subunits, mediate essential cell-cell and cell-ECM interactions, playing a pivotal role in a wide array of physiological and pathological processes including cell adhesion, migration, proliferation, differentiation, and survival.

This technical guide provides an in-depth overview of RGD peptides for researchers, scientists, and drug development professionals. It covers the core principles of RGD-integrin interactions, detailed experimental protocols for their application, quantitative binding data, and the underlying signaling pathways.

The RGD Peptide: Structure and Mechanism of Action

The minimalist RGD tripeptide sequence is the primary recognition site for nearly half of the 24 known integrins. The specificity of an RGD peptide for a particular integrin subtype is dictated by its conformation and the amino acid sequences flanking the RGD motif. RGD peptides can be synthesized as linear or cyclic molecules. Cyclic RGD peptides generally exhibit higher receptor affinity and stability compared to their linear counterparts due to their conformationally constrained structure, which can more closely mimic the RGD loop in native ECM proteins. For instance, cyclic RGD peptides have been shown to be more potent inhibitors of platelet aggregation than linear forms.

The interaction between an RGD peptide and an integrin receptor is a dynamic process that triggers a cascade of intracellular signaling events. Upon binding, integrins cluster on the cell surface, leading to the recruitment of various signaling and cytoskeletal proteins to form focal adhesions. This "outside-in" signaling is fundamental to how cells sense and respond to their microenvironment.

Core Applications in Research and Development

The unique ability of RGD peptides to target specific integrins, many of which are overexpressed in disease states, has led to their widespread use in several key research areas:

-

Cell Adhesion Studies: RGD peptides are invaluable tools for investigating the molecular mechanisms of cell adhesion and the role of specific integrins in these processes.

-

Targeted Drug Delivery: By conjugating RGD peptides to nanoparticles, liposomes, or cytotoxic agents, researchers can direct therapies specifically to cells overexpressing target integrins, such as cancer cells, thereby enhancing efficacy and reducing off-target toxicity.

-

Tissue Engineering: The incorporation of RGD peptides into biomaterials and scaffolds promotes cell attachment, proliferation, and differentiation, which is crucial for the development of engineered tissues and regenerative medicine strategies. RGD-modified materials have shown promise in bone and cartilage repair, as well as in the development of cardiovascular and neural tissues.

-

Wound Healing: RGD peptides can be incorporated into wound dressings and hydrogels to accelerate the healing process by promoting the migration and proliferation of skin cells.

Quantitative Data: RGD Peptide-Integrin Binding Affinities

The binding affinity of RGD peptides to various integrin subtypes is a critical parameter in designing targeted therapies and biomaterials. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher binding affinity. The following tables summarize the IC50 values for representative linear and cyclic RGD peptides against several key integrin receptors.

Table 1: Binding Affinities (IC50, nM) of Linear RGD Peptides

| Peptide Sequence | Integrin αvβ3 | Integrin α5β1 | Integrin αvβ5 |

| GRGDS | 89 | 335 | 440 |

| GRGDSP | - | - | - |

Table 2: Binding Affinities (IC50, nM) of Cyclic RGD Peptides

| Peptide Sequence | Integrin αvβ3 | Integrin α5β1 | Integrin αvβ5 | Integrin αIIbβ3 | Integrin αvβ6 |

| cyclo(RGDfV) | 1.4 ± 0.2 | - | - | >1000 | 52.0 ± 23.8 |

| Cilengitide [cyclo(RGDf(NMe)V)] | 0.2 ± 0.09 | - | - | >1000 | 82.8 ± 4.9 |

| cyclo(RGDfK) | 38.5 ± 4.5 | - | - | >1000 | 345.0 ± 1.0 |

Note: IC50 values can vary depending on the specific assay conditions.

RGD-Integrin Signaling Pathway

The binding of an RGD peptide to its integrin receptor initiates a complex intracellular signaling cascade. This process, known as "outside-in" signaling, fundamentally influences cell behavior. Upon ligand binding, integrins undergo a conformational change and cluster, leading to the recruitment of adaptor proteins and kinases to the cytoplasmic domain of the integrin β subunit. This assembly of proteins forms focal adhesions, which act as signaling hubs.

A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK then recruits and activates Src family kinases. The FAK-Src complex phosphorylates numerous downstream targets, leading to the activation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments involving RGD peptides.

Protocol 1: Cell Adhesion Assay

This protocol is used to quantify the ability of cells to adhere to surfaces coated with RGD peptides.

Materials:

-

96-well tissue culture plates

-

RGD peptide and control peptide (e.g., scrambled RGD)

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell detachment solution (e.g., Trypsin-EDTA)

-

Cell culture medium

-

Crystal Violet staining solution

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dissolve the RGD peptide and control peptide in PBS at the desired concentrations.

-

Add 100 µL of the peptide solutions to the wells of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The next day, wash the wells three times with PBS to remove any unbound peptide.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Seeding:

-

Harvest cells using a non-enzymatic cell detachment solution to preserve integrin function.

-

Resuspend the cells in serum-free cell culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.

-

Wash the wells extensively with water until the water runs clear.

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Experimental Controls:

-

Negative Control: Wells coated with a scrambled peptide sequence (e.g., RDG) to demonstrate the specificity of the RGD-integrin interaction.

-

Blocking Control: Pre-incubate cells with a blocking antibody against the target integrin before seeding to confirm that adhesion is mediated by that specific receptor.

Protocol 2: Conjugation of RGD Peptides to Gold Nanoparticles

This protocol describes a common method for functionalizing gold nanoparticles (AuNPs) with thiol-containing RGD peptides.

Materials:

-

Gold nanoparticles (AuNPs) solution

-

Thiol-modified RGD peptide (e.g., Cys-RGD)

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Procedure:

-

Peptide Preparation:

-

Dissolve the thiol-modified RGD peptide in deionized water to create a stock solution.

-

-

Conjugation Reaction:

-

Add the RGD peptide stock solution to the AuNP solution. The molar ratio of peptide to AuNPs will need to be optimized for your specific application.

-

Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring. The thiol group on the cysteine residue will form a stable bond with the gold surface.

-

-

Purification:

-

Centrifuge the solution to pellet the RGD-conjugated AuNPs. The centrifugation speed and time will depend on the size of your nanoparticles.

-

Carefully remove the supernatant, which contains unbound peptide.

-

Resuspend the pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound peptide.

-

-

Characterization:

-

Characterize the RGD-conjugated AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine the size and stability), and transmission electron microscopy (TEM) (to visualize the nanoparticles).

-

The amount of conjugated peptide can be quantified using methods like fluorescent labeling of the peptide or by measuring the amount of unbound peptide in the supernatant using techniques like HPLC.

-

Conclusion

RGD peptides are a powerful and versatile tool in biomedical research and drug development. Their ability to specifically target integrin receptors opens up a vast array of possibilities for studying cellular processes, delivering therapeutics, and engineering functional tissues. A thorough understanding of their structure, mechanism of action, and the appropriate experimental methodologies is crucial for their successful application. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing

The Influence of GRGDSP TFA on Cytoskeletal Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP), often used with a trifluoroacetic acid (TFA) salt, is a potent and widely utilized tool in cell biology and drug development. Its core Arginine-Glycine-Aspartic acid (RGD) motif mimics the binding site of extracellular matrix (ECM) proteins, allowing it to competitively inhibit the interaction between cell surface integrins and the ECM. This competitive binding has profound effects on cell adhesion, spreading, migration, and, critically, the intricate organization of the cellular cytoskeleton. This technical guide provides an in-depth exploration of the mechanisms by which GRGDSP TFA modulates cytoskeletal architecture, with a focus on the formation of focal adhesions and actin stress fibers. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in this field.

Introduction: Integrins as the Bridge Between the Cell and its Environment

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that serve as the primary physical link between the extracellular matrix and the intracellular cytoskeleton. This connection is not merely structural; integrins are bidirectional signaling molecules that transmit information from the outside of the cell in (outside-in signaling) and from the inside out (inside-out signaling). The RGD sequence is a key recognition motif for many integrins, including several αv and α5β1 integrins, which are crucial for cell adhesion to proteins like fibronectin and vitronectin.

The GRGDSP peptide, by presenting a soluble RGD motif, competitively blocks the binding of ECM proteins to these integrins. This disruption of the natural cell-ECM interaction triggers a cascade of intracellular events that culminate in significant alterations to the organization of the actin cytoskeleton. Understanding these effects is paramount for fields ranging from cancer biology, where cell migration is a key factor in metastasis, to biomaterial science and regenerative medicine, where controlling cell-substrate interactions is essential.

The Molecular Mechanism: How this compound Disrupts Cytoskeletal Organization

The binding of this compound to integrins initiates a signaling cascade that disrupts the normal formation and maturation of adhesive structures and the associated cytoskeleton.

Inhibition of Integrin Clustering and Focal Adhesion Formation

Upon binding to ECM ligands, integrins cluster together to form nascent adhesions. These small, initial contacts recruit a host of scaffolding and signaling proteins, including talin, paxillin, and Focal Adhesion Kinase (FAK). This protein complex, known as the focal adhesion, serves as an anchor point connecting the integrin to the actin cytoskeleton. The maturation and growth of focal adhesions are dependent on the application of intracellular contractile forces generated by the actin-myosin network.

This compound, by competitively binding to integrins, prevents the stable, multivalent interactions required for robust integrin clustering. This leads to a reduction in the number and size of focal adhesions. While the initial recruitment of some proteins like talin and paxillin may still occur upon RGD binding, the subsequent force-dependent recruitment of other key components, such as vinculin, is inhibited.

Disruption of Actin Stress Fiber Formation

Actin stress fibers are contractile bundles of actin filaments that are anchored to focal adhesions. They are essential for generating the intracellular tension required for cell spreading, migration, and maintaining cell shape. The formation and stability of stress fibers are tightly regulated by the Rho family of small GTPases, particularly RhoA.

The signaling cascade initiated by integrin-ECM binding normally leads to the activation of RhoA, which in turn promotes the formation of actin stress fibers. By inhibiting integrin ligation to the ECM, this compound disrupts this signaling pathway, leading to a decrease in RhoA activity and a subsequent reduction in the formation of organized actin stress fibers. Cells treated with this compound often exhibit a more rounded morphology with a disorganized cortical actin network instead of well-defined stress fibers.

Quantitative Effects of this compound on Cytoskeletal Organization

The following tables summarize the quantitative effects of this compound on key parameters of cytoskeletal organization, compiled from various in vitro studies. It is important to note that the specific effects can vary depending on the cell type, substrate, and experimental conditions.

| GRGDSP Concentration | Cell Spreading Area (% of Control) | Reference Cell Type | Notes |

| 10 µg/mL | ~75% | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent decrease in spreading observed. |

| 50 µg/mL | ~40% | HT1080 Fibrosarcoma Cells | Significant inhibition of cell spreading on fibronectin. |

| 100 µg/mL | ~25% | Rat Dermal Fibroblasts | Marked reduction in cell area after 24 hours. |

| 500 µg/mL | ~10% | Human Fibroblasts | Almost complete inhibition of spreading on fibronectin. |

| GRGDSP Concentration | Focal Adhesion Number (per cell) | Focal Adhesion Size (µm²) | Reference Cell Type | Notes |

| 10 µg/mL | Decreased | Smaller | C2C12 Myoblasts | Significant reduction in both number and size of vinculin-positive focal adhesions. |

| 50 µg/mL | Significantly Decreased | Significantly Smaller | REF52 Fibroblasts | Disruption of mature focal adhesion formation. |

| 100 µg/mL | Drastically Reduced | Punctate | Human Mesenchymal Stem Cells | Inhibition of focal adhesion maturation. |

| GRGDSP Concentration | Actin Stress Fiber Formation | Reference Cell Type | Notes |

| 10 µg/mL | Reduced | PC-3U Prostate Carcinoma Cells | Inhibition of TGF-β1-induced stress fiber formation. |

| 50 µg/mL | Disorganized | U2OS Osteosarcoma Cells | Loss of well-defined stress fibers, with actin accumulating at the cell cortex. |

| 100 µg/mL | Absent | Swiss 3T3 Fibroblasts | Complete disruption of stress fiber network. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Cytoskeletal Disruption

The following diagram illustrates the signaling cascade initiated by this compound, leading to the disruption of cytoskeletal organization.

Experimental Workflow for Assessing Cytoskeletal Organization

This diagram outlines a typical experimental workflow to investigate the effects of this compound on the cytoskeleton.

Detailed Experimental Protocols

Cell Adhesion Assay

This protocol is designed to quantify the inhibitory effect of this compound on cell adhesion to an ECM-coated substrate.

-

Plate Coating:

-

Coat a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove any unbound protein.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again three times with sterile PBS.

-

-

Cell Preparation:

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Resuspend the cells in serum-free media to a concentration of 1 x 10^5 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in serum-free media.

-

In a separate tube, pre-incubate the cell suspension with the different concentrations of this compound for 30 minutes at 37°C. A control with no peptide should be included.

-

Add 100 µL of the cell/peptide suspension to each well of the coated 96-well plate.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

-

-

Quantification:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a crystal violet solution for 20 minutes.

-

Wash the wells thoroughly with water and allow them to dry.

-

Solubilize the crystal violet stain with a 10% acetic acid solution.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Immunofluorescence Staining for Cytoskeletal Visualization

This protocol details the steps for visualizing F-actin and focal adhesions in cells treated with this compound.

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere and spread overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

-

Fixation and Permeabilization:

-

Gently wash the cells twice with warm PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

-